molecular formula C4H10ClOP B073051 Diethylphosphinic chloride CAS No. 1112-37-4

Diethylphosphinic chloride

Cat. No.: B073051
CAS No.: 1112-37-4
M. Wt: 140.55 g/mol
InChI Key: KGENPKAWPRUNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylphosphinic chloride is an organophosphorus compound with the molecular formula C4H10ClOP. It is a colorless to pale yellow liquid that is sensitive to moisture and reacts with water. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Mechanism of Action

Target of Action

Diethylphosphinic chloride is an organophosphorus compound . It is used as a reagent and catalyst in the synthesis of phosphorus compounds . The primary targets of this compound are the molecules or substrates involved in these chemical reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets in chemical reactions. It can act as an electrophilic phosphorus reagent, participating in electrophilic phosphination reactions . The chloride ion in the molecule can be replaced by other nucleophiles, leading to the formation of various phosphorus compounds .

Biochemical Pathways

They are involved in various genomic and metabolic pathways of bacteria . It’s important to note that this compound is primarily used in chemical synthesis rather than in biological systems .

Result of Action

The result of this compound’s action is the formation of new phosphorus compounds. For example, it can be used to synthesize flame retardants . The flame retardancy is based on the condensed phase in the case of certain polymers . The peak heat release rate and the decomposition activation energy are greatly reduced for certain mixtures, indicating that a stable insulating barrier is formed .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it reacts with water , and is sensitive to moisture . Therefore, it should be handled and stored in a dry environment. Additionally, it should be kept away from oxidizing agents and strong bases to avoid hazardous reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylphosphinic chloride is typically synthesized from diethylphosphinic acid. The preparation involves the reaction of diethylphosphinic acid with thionyl chloride. The reaction is carried out in a round-bottom flask equipped with a temperature controller and reflux condenser. Thionyl chloride is added dropwise to the diethylphosphinic acid with constant stirring. The reaction mixture is then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through distillation or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Diethylphosphinic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethylphosphinic chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Dimethylphosphinic chloride
  • Diphenylphosphinic chloride
  • Diethylphosphonate

Comparison:

Diethylphosphinic chloride stands out due to its balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

IUPAC Name

1-[chloro(ethyl)phosphoryl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGENPKAWPRUNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409374
Record name DIETHYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-37-4
Record name DIETHYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does diarsenic trioxide interact with diethylphosphinic chloride, and what is the significance of this reaction?

A1: The research demonstrates that diarsenic trioxide can selectively exchange its oxygen atoms with chlorine atoms in this compound []. This reaction is significant because it offers a novel method to form P-O-P bonds, which are crucial for synthesizing various organophosphorus compounds. The reaction proceeds under mild conditions (heating at 50-60°C), making it a potentially valuable tool in synthetic chemistry.

Q2: What analytical techniques were used to study the reaction between this compound and diarsenic trioxide?

A2: The researchers primarily utilized ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy to monitor the reaction progress and identify the products formed []. ³¹P NMR is a powerful technique for studying phosphorus-containing compounds, providing information about the chemical environment and bonding of phosphorus atoms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.